molecular formula C37H42F2N8O4 B3180468 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2R,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 170985-61-2

4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2R,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B3180468
CAS No.: 170985-61-2
M. Wt: 700.8 g/mol
InChI Key: RAGOYPUPXAKGKH-FEIPFGSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex triazole derivative with a molecular formula of C₃₇H₄₂F₂N₈O₄ and a molecular weight of 700.78 g/mol . Its structure features:

  • A tetrahydrofuran core substituted with a 2,4-difluorophenyl group and a 1,2,4-triazole moiety.
  • A piperazine linker connecting two aromatic phenyl rings.
  • A (2R,3R)-2-hydroxypentan-3-yl side chain attached to a secondary triazolone ring.

The stereochemistry at the (3R,5R) positions of the tetrahydrofuran ring and the (2R,3R) configuration of the hydroxypentyl group are critical for its biological activity, as enantiomeric differences in similar compounds significantly alter pharmacokinetics and target binding .

Properties

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGOYPUPXAKGKH-FEIPFGSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F2N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861442
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1R,2R)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170985-61-2
Record name Posaconazole, all-(R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170985612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1R,2R)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POSACONAZOLE, ALL-(R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2FM3N9KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Posaconazole, all-®-, plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, posaconazole disrupts the integrity of the fungal cell membrane, leading to cell death. Posaconazole also interacts with other biomolecules such as cytochrome P450 enzymes, which are involved in its metabolism.

Cellular Effects

Posaconazole, all-®-, affects various types of cells and cellular processes. It primarily targets fungal cells, leading to their death by disrupting the synthesis of ergosterol. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, posaconazole has been shown to have minimal effects, making it a relatively safe antifungal agent for human use.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Molecular Formula Key Substituents Stereochemistry Biological Activity Source
Target Compound C₃₇H₄₂F₂N₈O₄ 2,4-difluorophenyl, (2R,3R)-hydroxypentyl (3R,5R), (2R,3R) Not explicitly stated (potential antifungal)
Posaconazole C₃₇H₄₂F₂N₈O₄ 2,4-difluorophenyl, (2S,3S)-hydroxypentyl (3R,5R), (2S,3S) Antifungal (T. cruzi, P. falciparum)
Simson Pharma Derivative C₃₇H₄₂F₂N₈O₄ 2,4-difluorophenyl, (2S,3S)-hydroxypentyl (3R,5R), (2S,3S) Research-grade (no explicit data)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) C₂₉H₂₂ClF₂N₇S 4-chlorophenyl, 4-fluorophenyl N/A Antimicrobial activity

Key Observations:

Stereochemical Sensitivity: The target compound differs from Posaconazole only in the stereochemistry of the hydroxypentyl side chain [(2R,3R) vs. (2S,3S)] . This minor change can drastically affect enantioselective interactions with biological targets, as seen in Posaconazole’s efficacy against Trypanosoma cruzi and Plasmodium falciparum . Simson Pharma’s derivative (CAS 171228-49-2) shares the same molecular formula as the target compound but adopts the (2S,3S) configuration, highlighting industrial interest in stereochemical optimization .

Halogen Substituent Effects :

  • Compound 4 (Cl-substituted) and its brominated analogue (Compound 5) are isostructural but exhibit differences in crystal packing due to halogen size . The target compound’s 2,4-difluorophenyl group may enhance metabolic stability compared to bulkier halogens like Cl or Br .

Triazole Core Modifications :

  • The target compound’s 1,2,4-triazol-5(4H)-one ring distinguishes it from simpler triazoles (e.g., Compound 4’s 1,2,3-triazole). This modification likely improves binding affinity to cytochrome P450 enzymes, a mechanism critical in antifungal action .

Key Findings:

  • Synthetic Complexity: The target compound’s synthesis likely requires chiral resolution techniques similar to those used for Posaconazole, such as HPLC with normal-phase chiral columns .
  • Stability : Unlike Posaconazole (stable in suspension), the target compound requires stringent storage conditions (-20°C), suggesting higher sensitivity to hydrolysis or oxidation .
  • Therapeutic Potential: While Compound 4 demonstrates broad antimicrobial activity, the target compound’s fluorine-rich structure and triazolone core may enhance specificity for eukaryotic pathogens (e.g., fungi) over bacteria .

Q & A

Q. Additional Steps :

  • Mass Spectrometry (HRMS) : Validates molecular weight (C₄₄H₄₈F₂N₈O₄, [M+H]⁺ = 791.38) .
  • IR Spectroscopy : Confirms hydroxyl (3400–3500 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups .

What are the recommended storage conditions to maintain the compound’s stability during experimental studies?

Level: Basic
Methodological Answer:

  • Temperature : Store at –20°C in a desiccator to prevent hydrolysis of the triazole ring .
  • Atmosphere : Under inert gas (argon or nitrogen) to avoid oxidation of the hydroxypentan-3-yl group .
  • Container : Amber glass vials with PTFE-lined caps to minimize light and moisture exposure .

How can researchers address discrepancies in biological activity data across different assay systems?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Solubility Variations : Use DMSO stock solutions (<0.1% v/v) with surfactants (e.g., Tween-80) to improve aqueous solubility .
  • Assay Conditions : Standardize pH (7.4), temperature (37°C), and serum protein content (e.g., 10% FBS) .
  • Orthogonal Validation : Combine enzymatic assays (e.g., CYP450 inhibition) with cell-based viability assays (MTT/XTT) .

Q. Example Workflow :

Pre-test compound stability in assay media via HPLC .

Use isogenic cell lines to control for genetic variability .

What computational strategies can predict the binding interactions of this compound with biological targets?

Level: Advanced
Methodological Answer:

MethodApplicationReference
Molecular Docking Predicts binding modes to fungal CYP51 (target for antifungal activity)
MD Simulations Assesses stability of ligand-protein complexes over 100-ns trajectories
QSAR Modeling Links substituent effects (e.g., 2,4-difluorophenyl) to bioactivity

Validation : Compare docking scores with surface plasmon resonance (SPR) binding affinity (KD) data .

How does stereochemistry impact the synthesis of the hydroxypentan-3-yl moiety, and what strategies resolve racemization issues?

Level: Advanced
Methodological Answer:

  • Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric synthesis of the (2R,3R)-hydroxypentan-3-yl group .
  • Protecting Groups : Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) ether prevents racemization during piperazine coupling .
  • Purification : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers .

How can researchers design experiments to elucidate the metabolic pathways of this compound in vitro?

Level: Advanced
Methodological Answer:

  • Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor to identify Phase I metabolites .
  • LC-MS/MS Analysis : Detect hydroxylated metabolites (m/z +16) and glucuronide conjugates (m/z +176) .
  • CYP Inhibition Assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .

What strategies resolve contradictions between in silico predictions and experimental physicochemical properties?

Level: Advanced
Methodological Answer:

  • LogP Discrepancies : Experimental LogP (shake-flask method) often exceeds predictions (e.g., calculated LogP = 4.1 vs. experimental 4.9). Adjust atomic contribution parameters in software (e.g., ChemAxon) .
  • Solubility Optimization : Use co-solvents (PEG-400) or salt formation (e.g., hydrochloride) to align predicted and observed solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2R,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2R,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.